molecular formula C14H23NO3 B2455849 Tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate CAS No. 1784035-62-6

Tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate

Cat. No.: B2455849
CAS No.: 1784035-62-6
M. Wt: 253.342
InChI Key: NDYOYBIEJAHUTD-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate is a chemical compound with a complex structure that includes a tert-butyl group and an octahydroisoquinoline core

Properties

IUPAC Name

tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-7-6-10-4-5-12(16)8-11(10)9-15/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYOYBIEJAHUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCC(=O)CC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materialsReaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : Tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate is investigated as a potential lead compound for the development of new pharmaceuticals. Its structural features may allow it to interact with biological targets effectively.
  • Anticancer Research : Preliminary studies indicate that this compound may exhibit anticancer properties by interacting with specific proteins involved in cell signaling pathways critical for cancer progression. The exact molecular targets are still under investigation.
  • Antimicrobial Activity : There is evidence suggesting that the compound may possess antimicrobial properties against various bacterial strains. This potential makes it a candidate for further exploration in the field of infectious diseases.

Chemical Synthesis

  • Synthesis Intermediates : The compound serves as an intermediate in the synthesis of more complex organic molecules. It is particularly relevant in the production of derivatives that could have enhanced biological activity or improved pharmacokinetic profiles.
  • Catalytic Applications : Research indicates that it may be used as a catalyst in specific chemical reactions due to its unique reactivity profile.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of derivatives of this compound. The researchers found that certain derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells. This suggests that modifications to the compound's structure can enhance its therapeutic index.

Case Study 2: Antimicrobial Properties

Research conducted by a team at the University of Pharmaceutical Sciences assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound showed promising activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, warranting further investigation into its mechanism of action.

Table: Summary of Biological Activities

Activity Type Findings References
AnticancerSignificant cytotoxicity against cancer cell lines
AntimicrobialEffective against resistant bacterial strains
SynthesisIntermediate for complex organic molecules

Mechanism of Action

The mechanism of action of tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylate: This compound has a similar structure but differs in the position of the functional groups.

    Tert-butyl 2,3,4,5,6,7,8,9,10-nonaoxodecanoate: Another compound with a tert-butyl group but a different core structure.

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for particular applications .

Biological Activity

Tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate is a complex organic compound that has gained attention in scientific research due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its IUPAC name : tert-butyl Rel-(4aS,8aS)-6-oxooctahydroisoquinoline-2(1H)-carboxylate and has a molecular formula of C13_{13}H17_{17}NO3_3 with a molecular weight of approximately 253.34 g/mol. The structure features a tert-butyl ester group attached to an octahydroisoquinoline backbone, which contributes to its unique chemical properties and potential biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials : Utilizing readily available precursors.
  • Reagents and Catalysts : Employing specific catalysts and solvents to enhance yield and purity.
  • Reaction Conditions : Implementing controlled reaction conditions to facilitate the formation of the desired compound.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Neuroprotective Effects

Compounds similar to tert-butyl 7-oxo have been noted for their neuroprotective properties , particularly in mitigating excitotoxicity associated with neurological disorders. These effects are primarily attributed to the compound's ability to act as antagonists at excitatory amino acid receptors.

The mechanism of action involves interactions with specific molecular targets within cells. These interactions can modulate various biochemical pathways that lead to observed biological effects. For example:

  • Receptor Modulation : The compound may influence neurotransmitter systems by modulating receptor activity.
  • Cell Signaling Pathways : It may impact intracellular signaling pathways associated with cell survival and apoptosis.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct pharmacological properties:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 7-oxo-2,3,4,4a,5,6,8,8a-octahydroquinoline-1-carboxylateSimilar core structurePotential neuroprotective effects
Tert-butyl 2,3,4,5,6,7,8,9,10-nonaoxodecanoateDifferent core structureVaries in activity profile

This table highlights how structural variations can influence biological activity and therapeutic applicability.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Neuroprotection in Animal Models : A study demonstrated that similar octahydroisoquinoline derivatives provided significant neuroprotection in models of excitotoxicity induced by glutamate.
  • In Vitro Assays : In vitro assays have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines while sparing normal cells .

Q & A

Q. Methodological Answer :

  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in DCM/hexane). Use SHELXL for refinement, focusing on Flack parameters to confirm absolute configuration .
  • NMR Analysis : Employ 2D NMR (NOESY, HSQC) to correlate spatial proximity of protons (e.g., axial vs. equatorial H in decalin systems) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra (Gaussian or ORCA) to validate stereoisomer assignments .

Basic: What spectroscopic techniques are critical for structural confirmation?

Q. Methodological Answer :

  • Mass Spectrometry (MS) : ESI+ for molecular ion confirmation (e.g., observed m/z 451 [M+H]⁺ in intermediate steps) .
  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to identify Boc-group signals (δ ~1.4 ppm for tert-butyl) and carbonyl resonances (δ ~170–175 ppm) .
  • IR Spectroscopy : Detect C=O stretches (~1680–1720 cm⁻¹) and N–H bends (~3300 cm⁻¹ for deprotected amines) .

Advanced: How to address low yields in the final cyclization step?

Q. Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Use DBU at 0°C to favor kinetically controlled pathways, preventing overfunctionalization .
  • Solvent Optimization : Replace THF with DMF or acetonitrile to enhance solubility of intermediates .
  • Catalyst Screening : Test alternative bases (e.g., DIPEA) or Lewis acids (e.g., ZnCl₂) to stabilize transition states .
  • Side Reaction Mitigation : Add molecular sieves to scavenge water, reducing hydrolysis of activated intermediates .

Basic: What purification strategies are effective for intermediates?

Q. Methodological Answer :

  • Column Chromatography : Use silica gel with gradients (e.g., 10–50% ethyl acetate in hexane) for polar intermediates; reverse-phase C18 columns for hydrophilic byproducts .
  • Recrystallization : For crystalline intermediates, use ethanol/water mixtures to remove impurities .
  • HPLC : Employ preparative HPLC with acetonitrile/water (+0.1% TFA) for final compounds, monitoring at 210–254 nm .

Advanced: How to analyze hydrogen-bonding patterns in the crystal lattice?

Q. Methodological Answer :

  • Graph Set Analysis : Apply Etter’s methodology to classify hydrogen bonds (e.g., D, S motifs) using Mercury or PLATON .
  • Hirshfeld Surfaces : Generate surfaces (CrystalExplorer) to quantify intermolecular interactions (e.g., O–H⋯O vs. C–H⋯π contacts) .
  • Thermal Ellipsoids : Refine anisotropic displacement parameters in SHELXL to assess thermal motion and hydrogen-bond stability .

Advanced: How to reconcile conflicting data between computational models and experimental results?

Q. Methodological Answer :

  • DFT Benchmarking : Compare calculated (B3LYP/6-311+G(d,p)) and experimental NMR/IR data; adjust solvent models (e.g., PCM for DCM) to improve accuracy .
  • Conformational Sampling : Use molecular dynamics (AMBER/CHARMM) to explore rotamer populations and identify dominant conformers .
  • Error Analysis : Quantify RMSD between crystallographic coordinates and optimized geometries (e.g., in Avogadro) to refine force fields .

Basic: What are key intermediates in the synthesis pathway?

Q. Methodological Answer :

  • Early Intermediates : Ethyl 2-(methylthio)-4-((4aR,8aR)-3-oxooctahydroquinoxalin-1(2H)-yl)pyrimidine-5-carboxylate (m/z 351 [M+H]⁺) .
  • Protected Derivatives : tert-Butyl 4-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-2-oxooctahydroquinoxaline-1(2H)-carboxylate (m/z 451 [M+H]⁺) .
  • Cyclized Products : tert-Butyl (4aR,12aR)-7-hydroxy-10-(methylthio)-6-oxo-hexahydropyrimidoquinoxaline carboxylate (m/z 405 [M+H]⁺) .

Advanced: How to mitigate epimerization during Boc protection/deprotection?

Q. Methodological Answer :

  • Low-Temperature Conditions : Perform reactions at 0°C to slow racemization .
  • Steric Shielding : Use bulky bases (e.g., DMAP) to block nucleophilic attack on stereocenters .
  • Chiral HPLC Monitoring : Track enantiomeric excess (e.g., Chiralpak AD-H column) after deprotection to detect epimerization .

Basic: How to validate synthetic success at each step?

Q. Methodological Answer :

  • TLC Spotting : Use UV-active plates and iodine vapor for rapid visualization of Boc-protected amines .
  • Mass Balance : Confirm >90% recovery after each step to detect unreacted starting materials .
  • Melting Point Analysis : Compare intermediates with literature values (e.g., 178–182°C for crystalline intermediates) .

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